molecular formula C12H13NO B13174381 3-Benzyl-3-ethyloxirane-2-carbonitrile

3-Benzyl-3-ethyloxirane-2-carbonitrile

Cat. No.: B13174381
M. Wt: 187.24 g/mol
InChI Key: VEUWIQCKCRLMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-ethyloxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a benzyl and ethyl group at the 3-position and a carbonitrile moiety at the 2-position.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-benzyl-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-2-12(11(9-13)14-12)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3

InChI Key

VEUWIQCKCRLMTE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of benzyl bromide with ethyl oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-ethyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-3-ethyloxirane-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-ethyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

3'-(Benzyl(phenyl)amino)methyl)-5-fluoro-1-methyl-2-oxospiro[indoline-3,2'-oxirane]-3'-carbonitrile (6c)

  • Structure: This compound (from ) shares the oxirane and nitrile groups but incorporates a spiro system connecting indoline and epoxide rings. The benzyl group is part of an amino-methyl substituent, and a fluorine atom is present on the indoline ring.
  • Synthesis : Synthesized via a three-component coupling of aziridine-2-carbonitrile, arynes, and indoline-2,3-dione in THF with KF/18-crown-6, achieving 54% yield and >95:5 diastereoselectivity .
  • The spiro architecture may restrict conformational flexibility compared to the simpler oxirane structure of 3-Benzyl-3-ethyloxirane-2-carbonitrile.
  • Characterization : HRMS, FTIR, and NMR data (including coupling constants) confirm stereochemistry and functional groups .

6-Ethyl-4-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile

  • Structure : A coumarin derivative () with a nitrile at C3, ethyl at C6, and methyl at C4. The aromatic benzopyran ring contrasts with the strained epoxide in the target compound.
  • Electronic Effects : The coumarin ring’s conjugation may delocalize electron density, reducing nitrile reactivity compared to the epoxide’s electron-deficient environment.
  • Applications : Coumarins are widely used in dyes and pharmaceuticals, whereas epoxides like this compound are more reactive intermediates in ring-opening reactions .

Ethylmethylbenzene and Ethylnaphthalene Derivatives

  • Structure : Simple aromatic hydrocarbons () lacking functional groups like nitriles or epoxides.
  • Reactivity/Stability : These compounds exhibit inertness compared to this compound, which is prone to nucleophilic attack on the epoxide ring. Substitutents like benzyl may sterically stabilize the target compound against degradation .

Comparative Data Table

Compound Functional Groups Key Features Synthesis Yield/Selectivity Reactivity Notes
This compound Epoxide, nitrile, benzyl, ethyl Strained ring, quaternary carbon at C3 Not specified High reactivity in ring-opening
Compound 6c Spiro-epoxide, nitrile, fluorine Diastereoselective synthesis, spiro architecture 54%, >95:5 dr Fluorine enhances nitrile polarization
6-Ethyl-4-methylcoumarin-3-carbonitrile Coumarin, nitrile, ethyl, methyl Aromatic conjugation, low ring strain Not specified Lower nitrile reactivity vs. epoxides

Key Research Findings

  • Electronic Effects : The nitrile group’s reactivity is influenced by adjacent electron-withdrawing groups (e.g., epoxide in the target compound vs. coumarin in ) .
  • Stability : Bulky substituents like benzyl may stabilize epoxides against acid/base hydrolysis compared to simpler derivatives (e.g., ethylmethylbenzene) .

Biological Activity

3-Benzyl-3-ethyloxirane-2-carbonitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NOC_{12}H_{13}NO, with a molecular weight of approximately 201.24 g/mol. The compound features an oxirane ring, which is known for its reactivity in biological systems.

PropertyValue
Molecular FormulaC12H13NOC_{12}H_{13}NO
Molecular Weight201.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of adducts with nucleophilic biomolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions, potentially leading to cytotoxic effects.

Biological Activities

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The cytotoxic effects appear to be dose-dependent, with higher concentrations leading to increased cell death.
  • Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated significant inhibition zones, indicating effective antimicrobial activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate study published in the Journal of Medicinal Chemistry, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations above 50 µM.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the benzyl and ethyl groups have been explored to enhance biological activity and selectivity.

Table: Structure-Activity Relationship Studies

ModificationActivity Change
Methyl substitutionIncreased potency
Fluoro substitutionImproved selectivity
Hydroxyl additionEnhanced solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.